molecular formula C7H9BrN2O2S B8369219 2-Bromo-5-isopropylsulfonyl-pyrazine

2-Bromo-5-isopropylsulfonyl-pyrazine

Cat. No. B8369219
M. Wt: 265.13 g/mol
InChI Key: HUFTVJXJGIAGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-isopropylsulfonyl-pyrazine is a useful research compound. Its molecular formula is C7H9BrN2O2S and its molecular weight is 265.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-isopropylsulfonyl-pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-isopropylsulfonyl-pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

2-bromo-5-propan-2-ylsulfonylpyrazine

InChI

InChI=1S/C7H9BrN2O2S/c1-5(2)13(11,12)7-4-9-6(8)3-10-7/h3-5H,1-2H3

InChI Key

HUFTVJXJGIAGQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CN=C(C=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Isopropylsulfonylpyrazin-2-amine was added to a rapidly stirring mixture of hydrobromic acid in acetic acid (2.150 mL of 45% w/v, 11.96 mmol) and acetic acid (649.6 μL) at 0° C. followed by the slow addition of bromine (1.433 g, 462.0 μL, 8.967 mmol) dropwise over a 10 minutes. A solution of sodium nitrite (515.5 mg, 237.8 μL, 7.472 mmol) in water (2.275 mL) was added dropwise over 10 minutes and the reaction mixture was stirred at 0° C. for a further 15 minutes. The reaction mixture was basified with 16 mL of saturated aqueous NaHCO3 at 0° C. and extracted with DCM (×3). The combined organic extracts were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography (ISCO Companion™, 40 g column, eluting with 0 to 100% EtOAc/Petrol, loaded in DCM) to give the sub-title product as a cream solid (349 mg, 44% Yield). 1H NMR (400.0 MHz, DMSO) δ 1.24 (d, 6H), 3.69 (sept, 1H). 9.04 (s, 1H) and 9.17 (s, 1H); MS (ES+) 267.0.
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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649.6 μL
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solvent
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2.15 mL
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solvent
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462 μL
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237.8 μL
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2.275 mL
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solvent
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16 mL
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Yield
44%

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